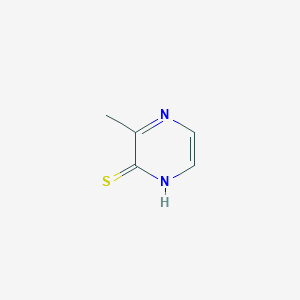

3-Methylpyrazine-2-thiol

Description

Significance of Pyrazine (B50134) Scaffolds in Heterocyclic Chemistry

Pyrazine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental heterocyclic scaffold. mdpi.comnih.gov Its derivatives are integral components of many natural and synthetic bioactive molecules, demonstrating a broad spectrum of pharmacological activities. nih.gov The presence of the pyrazine ring can influence the electronic properties, conformation, and polarity of a molecule, thereby affecting its interactions with biological targets. nih.gov This has led to the incorporation of the pyrazine motif into numerous clinically used drugs. mdpi.com Furthermore, pyrazines are recognized as key contributors to the aroma and flavor of many heated foods, formed through the Maillard reaction. nih.govnih.govresearchgate.net The versatility of the pyrazine ring makes it a valuable tool for medicinal chemists and materials scientists in the design of novel compounds with tailored properties. mdpi.com

Overview of Thiol Functionality in Organic Chemistry

The thiol group, with its sulfur-hydrogen bond (-SH), is the sulfur analog of the alcohol group. libretexts.org This functional group imparts distinct chemical characteristics to organic molecules. Thiols are known for their strong, often pungent odors. libretexts.org Chemically, the sulfur atom in the thiol group is a potent nucleophile, readily participating in a variety of reactions, including the formation of thioethers and disulfides. The relative weakness of the S-H bond allows thiols to act as effective hydrogen-atom donors and radical scavengers. This reactivity is central to their role in various chemical and biological processes.

Positioning of 3-Methylpyrazine-2-thiol within Organosulfur and Pyrazine Chemistry Research

This compound, as its name suggests, is a derivative of pyrazine that incorporates both a methyl group and a thiol group. This strategic placement of functional groups on the pyrazine ring positions the compound at the intersection of pyrazine chemistry and organosulfur chemistry. The presence of the electron-donating methyl group and the versatile thiol group on the electron-deficient pyrazine ring creates a molecule with a unique electronic and reactive profile. Research into this compound and its derivatives, such as its S-methylated counterpart 2-methyl-3-(methylthio)pyrazine (B1346595), is driven by its significance as a potent flavor compound and its potential applications in materials science. chemicalbook.comontosight.ai

Chemical Synthesis and Properties of this compound

The synthesis and characterization of this compound are crucial for understanding its behavior and unlocking its potential applications.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes, often involving the introduction of the thiol group onto a pre-existing pyrazine ring. A common method involves the reaction of a halogenated pyrazine precursor with a sulfur nucleophile. For instance, the reaction of 2-chloro-3-methylpyrazine (B1202077) with a source of hydrosulfide (B80085), such as sodium hydrosulfide, can yield this compound.

Another synthetic approach involves the lateral metalation of an alkyl-substituted pyrazine followed by reaction with an electrophilic sulfur source. For example, the deprotonation of a methyl group on a pyrazine ring using a strong base like n-butyllithium can generate a nucleophilic intermediate that can then react with elemental sulfur or other sulfur-containing electrophiles to introduce the thiol functionality. mdpi.com The choice of reagents and reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the final product. mdpi.com

Physical and Chemical Properties

This compound is a compound with distinct physical and chemical characteristics. Its properties are influenced by the interplay of the pyrazine ring, the methyl group, and the thiol functionality.

| Property | Value |

| Molecular Formula | C₅H₆N₂S |

| Molecular Weight | 126.18 g/mol |

| Boiling Point | 213-214 °C (for the related compound 2-methyl-3-(methylthio)pyrazine) chemicalbook.com |

| Density | 1.15 g/mL at 25 °C (for the related compound 2-methyl-3-(methylthio)pyrazine) chemicalbook.com |

| Refractive Index | n20/D 1.585 (for the related compound 2-methyl-3-(methylthio)pyrazine) chemicalbook.com |

Note: Some physical properties are listed for the closely related S-methylated derivative due to the availability of data.

The thiol group in this compound is reactive and can undergo oxidation to form a disulfide. It can also be alkylated at the sulfur atom to produce thioethers. The pyrazine ring itself can participate in various chemical transformations.

Tautomerism in this compound

An important chemical feature of this compound is its existence in a tautomeric equilibrium between the thiol form (this compound) and the thione form (3-methyl-1H-pyrazine-2-thione). In the thione form, the proton from the thiol group has migrated to one of the nitrogen atoms of the pyrazine ring, resulting in a carbon-sulfur double bond. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic studies are often employed to determine the predominant tautomeric form in different environments.

Applications in Food and Flavor Chemistry

The unique sensory properties of pyrazine derivatives have led to their widespread use in the food and flavor industry.

Contribution to the Maillard Reaction

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating, is a primary pathway for the formation of many flavor compounds, including pyrazines. nih.govnih.gov Sulfur-containing amino acids, such as cysteine and methionine, can react with dicarbonyl intermediates of the Maillard reaction to produce a wide range of sulfur-containing flavor compounds, including thiophenes, thiazoles, and pyrazine thiols. The incorporation of sulfur from these amino acids into the pyrazine structure is crucial for the development of the characteristic savory and roasted notes associated with cooked foods. nih.gov The presence of this compound in food systems is often a direct result of these complex thermal processing reactions.

Emerging Applications in Materials Science

Beyond its role in flavor chemistry, the unique chemical structure of this compound lends itself to applications in the field of materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyrazine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c1-4-5(8)7-3-2-6-4/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZDYXMPAZYQPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496989 | |

| Record name | 3-Methylpyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5271-25-0 | |

| Record name | 3-Methylpyrazine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylpyrazine 2 Thiol and Its Analogs

Established Chemical Synthesis Routes

Several well-established routes are employed for the synthesis of pyrazine (B50134) derivatives, which can be adapted for the preparation of 3-methylpyrazine-2-thiol.

Nucleophilic Substitution Reactions Utilizing Pyrazine Thiolates

Pyrazine thiolates are potent nucleophiles and can participate in nucleophilic substitution reactions. youtube.com While direct thiol substitution on an unactivated pyrazine ring can be challenging, the presence of a good leaving group, such as a halogen, at the 2-position of the pyrazine ring facilitates this reaction. Electron-poor aromatic heterocycles like pyrazines are particularly amenable to nucleophilic aromatic substitution. youtube.com The reaction proceeds via an addition-elimination mechanism, where the thiolate anion adds to the carbon bearing the leaving group, followed by the elimination of the leaving group to yield the substituted pyrazine. youtube.com The reactivity of halopyrazines in these substitutions is often highest at the positions ortho or para to the ring nitrogens. youtube.comyoutube.com

For instance, a 2-halopyrazine can react with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a protected thiol equivalent, to introduce the thiol group. The methyl group at the 3-position can either be present on the starting halopyrazine or introduced in a subsequent step. The use of a strong nucleophile like a thiolate anion is crucial for the success of these reactions. youtube.com

Condensation Reactions in Pyrazine Ring Formation

Condensation reactions are a cornerstone of pyrazine synthesis, providing a direct route to the heterocyclic core. researchgate.net These methods typically involve the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. researchgate.netyoutube.com

A classical and widely used method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netyoutube.com This reaction initially forms a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine. researchgate.netyoutube.com To synthesize a 3-methyl-substituted pyrazine, one of the starting materials must contain a methyl group in the appropriate position. For example, the reaction of 1,2-diaminopropane (B80664) with a suitable 1,2-dicarbonyl compound can lead to the formation of a methyl-substituted dihydropyrazine. Subsequent oxidation, often using reagents like copper(II) oxide or manganese oxide, yields the desired methylpyrazine. researchgate.net

A specific example is the reaction of an acetoin (B143602) dimer with propanediamine to produce 2,3,5-trimethyl-5,6-dihydropyrazine, which is then dehydrogenated to 2,3,5-trimethylpyrazine. google.com This highlights the general strategy of using appropriately substituted precursors to achieve the desired substitution pattern on the pyrazine ring.

Another important condensation approach is the self-condensation of α-amino ketones. researchgate.net This method is particularly efficient for producing symmetrically substituted pyrazines. However, when two different α-amino ketones are used, a mixture of products is often obtained, limiting its regioselectivity. rsc.org The mechanism involves the formation of an α-amino ketone, often derived from the Strecker degradation of amino acids, which then undergoes self-condensation and oxidation to form the pyrazine ring. researchgate.net

A related method involves the reaction of α-amino acid amides with 1,2-dicarbonyl compounds. researchgate.net For example, the reaction of methylglyoxal (B44143) with 2-aminomalonamide in an alkaline solution can be used to synthesize 3-hydroxy-5-methylpyrazine-2-carboxamide, a precursor that can be further modified. google.com

Functionalization through Lithiation and Electrophilic Trapping

Lithiation followed by reaction with an electrophile is a powerful tool for the functionalization of pyrazine rings. rsc.org This method allows for the direct introduction of substituents at specific positions.

The metalation of alkyl-substituted pyrazines, particularly with organolithium reagents, can be challenging due to issues of regioselectivity. mdpi.com The acidity of the ring protons and the protons on the alkyl substituents can be similar, leading to mixtures of products. The choice of the lithiating agent and reaction conditions is crucial to control the site of deprotonation. clockss.org For example, the use of hindered lithium amides like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can help to avoid addition of the lithium reagent to the C=N bond of the pyrazine ring. clockss.org

Trapping with Phosphorus Electrophiles

A notable synthetic route involves the lateral metalation of an alkyl-substituted pyrazine followed by trapping with an electrophile. For instance, the commercially available 2,3-dimethylpyrazine (B1216465) can be deprotonated using a strong base like n-butyllithium (n-BuLi) to form a lithiated benzyl-type intermediate. This intermediate can then be trapped with a phosphorus electrophile, such as diphenylchlorophosphine (Ph₂PCl), to yield an unsymmetrically substituted pyrazine. This reaction has been successfully performed in solvents like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C) or in more environmentally friendly solvents like cyclopentyl methyl ether at 0 °C, achieving yields of 70-85%. mdpi.com The resulting product, 2-diphenylphosphinomethyl-3-methylpyrazine, can be further characterized through techniques like multinuclear magnetic resonance spectroscopy and by preparing a selenium derivative for X-ray analysis. mdpi.com

Cross-Coupling Strategies for Pyrazine Derivative Synthesis

Cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These methods have been extensively applied to the functionalization of pyrazine rings.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst. nih.govmdpi.com This reaction is valued for its mild conditions, tolerance of various functional groups, and the use of readily available and non-toxic reagents. nih.gov

In the context of pyrazine chemistry, the Suzuki coupling has been used to synthesize a variety of derivatives. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with different (hetero)aryl-boronic acids to produce π-conjugated thienylpyridazine derivatives. nih.gov Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been arylated with various aryl/heteroaryl boronic acids using a Pd(0) catalyst to generate novel pyrimidine (B1678525) analogs. mdpi.comresearchgate.net The efficiency of these reactions can be influenced by factors such as the choice of base, solvent, and the electronic properties of the coupling partners. mdpi.com Generally, electron-rich boronic acids tend to give better yields. mdpi.com

The reactivity of nitrogen-rich heterocycles like pyrazines in Suzuki couplings can be influenced by their acidity. More acidic substrates may exist in their deprotonated form under the reaction conditions, potentially leading to the formation of N-azolyl palladium complexes that can inhibit the catalytic cycle. nih.gov

Table 1: Examples of Suzuki Cross-Coupling Reactions for Pyrazine and Pyrimidine Derivatives

| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | DME/Ethanol | Push-pull thienylpyridazine derivatives | 14-28 | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |

| 6-chloroindole | Phenyl boronic acid | P1 or P2 precatalyst | K₃PO₄ | Dioxane/H₂O | 6-phenylindole | 97 | nih.gov |

DME: 1,2-Dimethoxyethane

The Sonogashira cross-coupling reaction is another pivotal method in organic synthesis, specifically for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst and proceeds under mild conditions. wikipedia.orglibretexts.org

This methodology has been applied to synthesize various pyrazine derivatives. For instance, it has been used in the synthesis of pyrrolo[2,3-b]pyrazine derivatives. researchgate.net An amino-pyrazine derivative can undergo a Sonogashira coupling with an ethynylaniline, and the resulting product can be further manipulated to yield the desired pyrrolo[2,3-b]pyrazine. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the success of the coupling. organic-chemistry.orgacs.org While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, newer procedures have been developed that are less restrictive. organic-chemistry.org

Table 2: Key Features of Sonogashira Cross-Coupling

| Feature | Description | Reference |

| Reaction Type | Cross-coupling of a terminal alkyne with an aryl or vinyl halide. | wikipedia.orglibretexts.org |

| Catalyst System | Typically a palladium(0) catalyst and a copper(I) co-catalyst. | wikipedia.orglibretexts.org |

| Reaction Conditions | Generally mild, often at room temperature. | wikipedia.org |

| Applications | Synthesis of complex molecules, including pharmaceuticals and natural products. | wikipedia.org |

Thiolation Reactions of Pyrazine Scaffolds

The introduction of a thiol group onto a pyrazine ring is a key step in the synthesis of this compound. Thiolation can be achieved through various methods. One approach involves the reaction of a halo-pyrazine with a sulfur nucleophile. For example, a chloropyrazine can be reacted with a thioester, which then undergoes in situ elimination to form the desired thiol. acs.org This method can be advantageous when direct thiolation with reagents like thiourea (B124793) or sodium hydrosulfide (NaSH) is unsuccessful. acs.org

Thiols and especially their conjugate bases, thiolates, are excellent nucleophiles. chemistrysteps.comyoutube.com The nucleophilicity of the thiolate anion is a key factor in its reaction with electrophilic centers on the pyrazine ring. The kinetics of the reaction of thiols with dithiolethiones, which contain a sulfur-rich heterocyclic system, have been studied, showing that the thiolate anion is the active species. nih.gov The rate of these reactions is dependent on the pKa of the thiol. nih.gov

Biosynthetic Pathways and Precursor Studies

The formation of this compound in food is primarily attributed to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.

Formation Mechanisms within Maillard Reaction Systems

The Maillard reaction is a cornerstone of flavor chemistry, responsible for the generation of a vast array of heterocyclic compounds, including pyrazines. perfumerflavorist.comacs.org The initial step involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar. perfumerflavorist.com This leads to the formation of an Amadori or Heyns product, which can then undergo a series of reactions, including dehydration, deamination, and Strecker degradation, to produce flavor compounds. mdpi.com

Pyrazines are typically formed through the condensation of two α-aminocarbonyl intermediates, which are generated from the Strecker degradation of amino acids in the presence of dicarbonyl compounds. researchgate.netresearchgate.net The resulting dihydropyrazine intermediate is then oxidized to the stable aromatic pyrazine. researchgate.net The specific substitution pattern of the resulting pyrazines is influenced by the side chains of the participating amino acids and the nature of the dicarbonyl compounds. researchgate.net For instance, the reaction of lysine-containing peptides with glucose in Maillard reaction models has been shown to produce various pyrazines, with the structure of the peptide influencing the types and amounts of pyrazines formed. nih.gov

The formation of sulfur-containing pyrazines like this compound requires a source of sulfur, which is typically provided by sulfur-containing amino acids such as cysteine or methionine. These amino acids can react with dicarbonyl intermediates from the Maillard reaction to generate sulfur-containing flavor compounds.

Role of Strecker Degradation and α-Aminoketone Intermediates

The Strecker degradation is a pivotal reaction in the formation of many flavor compounds, including pyrazines. This reaction involves the interaction of an α-amino acid with a dicarbonyl compound. A crucial step in pyrazine synthesis is the formation of α-aminoketone intermediates. These intermediates are highly reactive and can be generated through various mechanisms, including the decarbonylation and dehydration of amino acids like serine and threonine. nih.gov

The general mechanism for pyrazine formation from α-amino acids and reducing sugars is widely accepted to be rooted in the Maillard reaction and subsequent Strecker degradation. acs.org However, studies have shown that pyrazines and Strecker aldehydes can also be formed via deamination, where ammonia (B1221849) released from the decarbonylation of an α-amino acid reacts with acyloins, which are sugar degradation products. acs.org The condensation of two α-aminoketone molecules is a key step that leads to the formation of a dihydropyrazine intermediate, which then oxidizes to the stable pyrazine ring. researchgate.net The substituents on the final pyrazine molecule are influenced by the structure of the initial α-aminoketones.

The formation of α-aminoketones is not limited to the Strecker degradation. They are also important intermediates in other synthetic routes, such as the Neber rearrangement. researchgate.net The trapping of the amine as a salt is often necessary to prevent its immediate reaction to form dihydropyrazine and subsequently, through air oxidation, pyrazine. researchgate.net

Condensation Pathways Involving Dihydropyrazines

The formation of the pyrazine ring system often proceeds through a dihydropyrazine intermediate. This intermediate is typically formed from the condensation of two α-aminoketone molecules. researchgate.netyoutube.com Once formed, the dihydropyrazine can undergo several reactions to yield substituted pyrazines.

One significant pathway involves the deprotonation of the dihydropyrazine to form a dihydropyrazine anion. This anion can then react with a carbonyl compound, such as a Strecker aldehyde, in an aldol-type condensation. nih.gov This reaction is responsible for the formation of amino acid-specific pyrazines, where the substituent on the pyrazine ring is derived from the side chain of a particular amino acid. nih.govnih.gov

The oxidation of the dihydropyrazine intermediate to the aromatic pyrazine is a crucial final step. This can occur through various oxidizing agents, including air. researchgate.netyoutube.com The stability of the aromatic pyrazine ring drives this oxidation process.

| Intermediate | Reaction Type | Resulting Product | Reference |

| α-Aminoketones | Condensation | Dihydropyrazine | researchgate.netyoutube.com |

| Dihydropyrazine | Deprotonation | Dihydropyrazine anion | nih.gov |

| Dihydropyrazine anion | Aldol-type condensation with Strecker aldehyde | Alkylpyrazines | nih.gov |

| Dihydropyrazine | Oxidation | Pyrazine | researchgate.netyoutube.com |

Table 1: Key Reactions in Pyrazine Formation via Dihydropyrazine Intermediates

Influence of Amino Acid and Peptide Precursors

The specific amino acids and peptides present as precursors have a profound impact on the types and quantities of pyrazines formed. Different amino acids lead to different Strecker aldehydes, which in turn result in a variety of substituted pyrazines. nih.gov For instance, studies have shown that basic amino acids like arginine, lysine (B10760008), and histidine are strongly correlated with the formation of pyrazines. researchgate.net

The structure of peptides also plays a significant role. Research indicates that lysine-containing dipeptides are more effective at producing pyrazines than tripeptides. nih.gov The position of the amino acid within the peptide is also crucial; the N-terminal amino acid of a dipeptide can significantly influence pyrazine formation. nih.gov While free amino acids are well-studied precursors, peptides, which are more abundant in many foods, are also critical contributors to pyrazine formation. nih.govnih.gov However, peptides cannot undergo the typical Strecker degradation because they lack a free carboxyl group at the α-carbon, which is necessary for the production of α-aminoketones through this pathway. nih.gov An alternative mechanism has been proposed where an α-dicarbonyl compound, formed from the degradation of glucose, reacts with a dipeptide to form an α-ketoamide complex, which then reacts with an α-aminoketone to form pyrazines. researchgate.net

| Precursor Type | Key Findings | Reference |

| Amino Acids | Basic amino acids (Arg, Lys, His) strongly correlate with pyrazine formation. | researchgate.net |

| Peptides | Lysine-containing dipeptides are more effective than tripeptides. | nih.gov |

| Peptides | The N-terminal amino acid of a dipeptide influences pyrazine formation. | nih.gov |

| Peptides | Short-chain peptides (1.2 to 3.0 kDa) from hydrolyzed sunflower seed protein significantly promote pyrazine formation. | nih.gov |

Table 2: Influence of Precursors on Pyrazine Formation

Microbial Synthesis of Pyrazines

In addition to chemical synthesis, microorganisms are also capable of producing pyrazines, which contribute to the characteristic flavors of fermented foods. nih.gov For example, certain bacteria are known to produce tetramethylpyrazine during the fermentation of soybeans.

The microbial synthesis of pyrazines often involves the metabolism of amino acids and sugars present in the fermentation substrate. The specific metabolic pathways can vary between different microbial species, leading to the production of a diverse range of pyrazine derivatives. Research in this area is ongoing to better understand and control the formation of desirable flavor compounds in fermented products.

Reactivity and Mechanistic Investigations of 3 Methylpyrazine 2 Thiol

Thiol Group Reactivity in Pyrazine (B50134) Systems

The thiol (-SH) group is a versatile functional moiety known for its nucleophilicity and susceptibility to oxidation. Its reactivity is a central aspect of the chemical profile of 3-methylpyrazine-2-thiol.

The oxidation of thiols is a fundamental process that can yield a range of sulfur-containing functional groups depending on the oxidant and reaction conditions. For this compound, the sulfur atom can be progressively oxidized. The initial oxidation product is the corresponding sulfenic acid (3-methylpyrazine-2-sulfenic acid). This intermediate is often highly reactive and can be further oxidized to the more stable sulfinic acid (3-methylpyrazine-2-sulfinic acid) and ultimately to sulfonic acid (3-methylpyrazine-2-sulfonic acid) nih.gov.

Studies on the oxidation of methionine, an amino acid containing a thioether group, have shown that oxidation to the corresponding sulfoxide (B87167) and sulfone can occur during thermal processes nih.gov. This suggests that the sulfur atom in pyrazine thiols is similarly susceptible to oxidation under various conditions.

The thiol group of this compound can undergo S-methylation, a reaction where the hydrogen atom of the thiol is replaced by a methyl group. This reaction yields 2-methyl-3-(methylthio)pyrazine (B1346595) thegoodscentscompany.comsigmaaldrich.com. This transformation typically proceeds via nucleophilic attack of the thiolate anion (formed by deprotonation of the thiol) on a methylating agent, such as methyl iodide or dimethyl sulfate (B86663). The resulting thioether (or sulfide) is generally more stable than the parent thiol. The existence of 2-methyl-3-(methylthio)pyrazine as a commercial product confirms the viability of this reaction pathway thegoodscentscompany.com.

Table 1: Methylation of this compound

| Reactant | Product | Common Methylating Agents |

| This compound | 2-Methyl-3-(methylthio)pyrazine | Methyl iodide (CH₃I), Dimethyl sulfate ((CH₃)₂SO₄) |

Thiols are well-known to form disulfide bonds (-S-S-) through oxidation. Two molecules of this compound can react to form the symmetrical disulfide, bis(3-methylpyrazin-2-yl) disulfide. This process can be initiated by mild oxidizing agents.

Furthermore, thiols participate in thiol-disulfide exchange reactions. This is a reversible reaction where a thiolate anion attacks a sulfur atom of a disulfide bond mdpi.comacs.org. This SN2-type reaction proceeds through a transient mixed-disulfide intermediate youtube.comnih.gov. For this compound, this means it can react with other disulfides to form new, unsymmetrical disulfides, or it can be released from a disulfide by another thiol. This exchange is a key process in the chemistry of many sulfur-containing biological molecules mdpi.comacs.org.

Pyrazine Ring Reactivity and Substituent Effects

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to nucleophilic attack.

The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring nih.govacs.org. The positions ortho and para to the ring nitrogens are the most electron-poor and therefore the most activated towards nucleophilic attack nih.gov.

In this compound, the ring is substituted with both a methyl group (-CH₃) and a thiol group (-SH).

The methyl group is an electron-donating group (EDG).

The thiol group can act as an electron-donating group through resonance.

Research on substituted dichloropyrazines shows that the regioselectivity of nucleophilic attack is strongly influenced by the electronic nature of the substituents youtube.com. An electron-donating group on the pyrazine ring directs incoming nucleophiles to the positions ortho or para to it youtube.com. In the case of 2-methyl-3,5-dichloropyrazine, where the methyl group is an EDG, nucleophilic attack occurs preferentially at the 3-position youtube.com.

Applying these principles to this compound (assuming the thiol could be converted to a leaving group), the presence of the electron-donating methyl and thiol groups would influence the reactivity of the other positions on the ring towards nucleophilic attack. However, the thiol group itself is more likely to act as a nucleophile than a leaving group. If a reaction forces a substitution on the ring, a strong nucleophile would be required, and the reaction would likely proceed at the carbon atoms not bearing the methyl or thiol groups, with the precise location influenced by the directing effects of the existing substituents and the reaction conditions.

Table 2: Summary of Substituent Effects on Nucleophilic Aromatic Substitution in Pyrazines

| Substituent Type | Activating/Deactivating Effect on Ring | Directing Position for Nucleophilic Attack | Reference |

| Electron-Donating Group (EDG) | Deactivates ring towards nucleophilic attack (relative to unsubstituted) | Ortho/Para to the EDG | youtube.com |

| Electron-Withdrawing Group (EWG) | Activates ring towards nucleophilic attack | Meta to the EWG (relative to the EWG's position) | youtube.com |

Electron-Deficient Character of the Pyrazine Ring

The pyrazine ring, the core heterocyclic structure of this compound, is characterized by its distinct electron-deficient nature. scribd.com This property arises from the presence of two highly electronegative nitrogen atoms in a 1,4-arrangement within the six-membered aromatic ring. youtube.com These nitrogen atoms exert a strong negative inductive effect, withdrawing electron density from the carbon atoms of the ring. youtube.com This withdrawal makes the pyrazine system a π-deficient heterocycle, a feature it shares with other diazines like pyrimidine (B1678525) and pyridazine. scribd.comyoutube.com

Intermolecular Interactions and Surface Adsorption Mechanisms

Molecular Adsorption on Metal Surfaces

The interaction of this compound with metal surfaces is a complex process governed by strong chemisorption, primarily driven by the thiol functional group. The sulfur atom of the thiol group exhibits a very high affinity for a variety of metal surfaces, including gold, silver, copper, and certain metal oxides like ZnO and TiO₂. researchgate.netrsc.org The predominant mechanism is a dissociative chemisorption, wherein the covalent bond between sulfur and hydrogen (S-H) in the thiol group cleaves upon interaction with the surface. This process results in the formation of a highly stable metal-sulfur (thiolate) bond, anchoring the molecule to the surface. researchgate.net

Quantum Chemical Descriptors of Adsorption

To gain a deeper, quantitative understanding of the adsorption mechanism of molecules like this compound on metal surfaces, researchers employ quantum chemical calculations, particularly Density Functional Theory (DFT). researchgate.netresearchgate.net These computational methods provide detailed insights into the energetic and electronic aspects of the molecule-surface interaction through various calculated parameters known as quantum chemical descriptors. nih.govnih.gov

Key descriptors include:

Adsorption Energy (E_ads): This is the most critical descriptor, quantifying the stability of the adsorbed molecule on the surface. It is calculated as the difference between the total energy of the combined molecule-surface system and the sum of the energies of the isolated molecule and the clean surface. A large negative value signifies strong, stable chemisorption. researchgate.net

Geometric Parameters: These include the bond length between the sulfur atom and the surface metal atom (e.g., d(S-Au)) and the tilt angle of the pyrazine ring relative to the surface normal. These parameters define the precise geometry of the adsorbed state.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap helps understand the molecule's electronic stability and reactivity upon adsorption. researchgate.net

Charge Transfer: This value quantifies the redistribution of electron density between the molecule and the metal surface upon bonding, often determined through methods like Mulliken population analysis. It indicates the degree of covalent or ionic character of the new bond. nih.gov

While specific DFT data for this compound is not broadly published, the table below presents typical quantum chemical descriptors for a model system of a thiol molecule adsorbed on a metal surface, illustrating the type of data generated in such studies.

| Descriptor | Definition | Typical Value/Significance |

|---|---|---|

| Adsorption Energy (E_ads) | Energy released upon adsorption (E_system - E_surface - E_molecule). | -1.0 to -2.5 eV (Indicates strong, stable chemisorption). researchgate.net |

| Bond Length (d(S-Metal)) | The distance between the sulfur and the surface metal atom. | ~2.4 - 2.6 Å for Au-S (Indicates covalent bond formation). |

| Charge Transfer (Δq) | Net electron flow between the adsorbate and the surface. | Negative or positive values indicate electron gain or loss by the molecule. |

| HOMO-LUMO Gap (ΔE_H-L) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Changes upon adsorption, indicating altered electronic reactivity. researchgate.net |

Advanced Analytical Techniques for Characterization and Detection

Corrosion Inhibition

The ability of organic compounds containing heteroatoms like nitrogen and sulfur to adsorb onto metal surfaces makes them effective corrosion inhibitors. Pyrazine (B50134) derivatives have been investigated for their potential to protect various metals from corrosion. nih.govacs.org The nitrogen atoms in the pyrazine ring and the sulfur atom of the thiol group in 3-Methylpyrazine-2-thiol can act as active centers for adsorption on a metal surface, forming a protective film that inhibits the corrosion process. mdpi.comnih.gov This protective layer can act as a barrier, preventing the metal from coming into contact with the corrosive environment. The efficiency of inhibition often depends on the concentration of the inhibitor and the nature of the metal and the corrosive medium. nih.govnih.gov

Gas Chromatography (GC) Hyphenated Techniques

Role in Polymer Science

The functional groups present in this compound, namely the thiol group and the pyrazine ring, offer potential for its use in polymer science. Thiol-ene and thiol-yne "click" reactions are highly efficient and have been widely used in the synthesis of polymers with well-defined architectures and functionalities. researchgate.net The thiol group of this compound could potentially participate in such polymerization reactions, allowing for the incorporation of the pyrazine unit into polymer backbones or as pendant groups. researchgate.nettubitak.gov.tr The inclusion of the pyrazine moiety could impart specific properties to the resulting polymer, such as thermal stability, conductivity, or specific binding capabilities. researchgate.netrsc.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular structures and properties at the electronic level.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently applied to pyrazine (B50134) derivatives to determine their optimized geometries and electronic properties. semanticscholar.orgresearchgate.net The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used approach in these studies. researchgate.net Such calculations are foundational for deriving various molecular descriptors used in further computational analyses, like QSAR. semanticscholar.orgresearchgate.net For instance, DFT has been employed to fully optimize the geometries of pyrazine and its derivatives using basis sets like 6-311G++(d,p) and cc-pVDZ. semanticscholar.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a critical indicator of molecular stability and reactivity. researchgate.net

A small energy gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap indicates high kinetic stability. researchgate.net The ability to control this energy gap through chemical modification is a key aspect of designing molecules for specific applications, such as in electronic materials. nih.gov Theoretical studies on related heterocyclic compounds, like triazoles, have used methods such as Hartree-Fock (HF) to evaluate the HOMO-LUMO gaps and assess the stability of different tautomeric forms in various solvents. ntu.edu.iq

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy levels indicate a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy levels indicate a better electron acceptor. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) | A small gap suggests high chemical reactivity and low kinetic stability. A large gap suggests low reactivity and high stability. researchgate.net |

DFT calculations can also determine the distribution of electronic charge across a molecule, assigning partial charges to each atom. This atomic charge distribution is crucial for understanding a molecule's reactivity, intermolecular interactions, and properties like the dipole moment. Regions with negative charge are prone to electrophilic attack, while positively charged regions are susceptible to nucleophilic attack. This analysis helps in identifying the most reactive sites within the 3-Methylpyrazine-2-thiol structure.

An electrostatic potential (ESP) map is a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying potential values. Typically, red signifies regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow represent areas of neutral or intermediate potential. ESP maps are valuable tools for predicting and explaining intermolecular interactions, including hydrogen bonding and reactivity patterns. For example, studies on pyrimidine (B1678525) derivatives use ESP maps to identify potential sites for interactions with biological targets like enzymes. researchgate.net

Molecular Dynamics Simulations

While quantum calculations often focus on static, optimized structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. arxiv.org MD simulations model the physical movements of atoms and molecules, allowing researchers to study conformational changes, molecular stability, and interactions with other molecules, such as solvents or biological macromolecules. nih.govnih.gov This technique is particularly valuable for understanding how a molecule like this compound might behave in a complex biological environment, such as the active site of an enzyme. nih.gov MD simulations can reveal stable binding modes and key intermolecular interactions that govern a molecule's biological activity, complementing findings from molecular docking studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique aimed at finding a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org The goal is to develop models that can predict the activity of new, untested compounds.

In a typical QSAR study, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric, and hydrophobic properties. semanticscholar.orgresearchgate.net These descriptors are often derived from quantum chemical calculations like DFT. semanticscholar.org Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build a model that correlates the descriptors with the observed activity. semanticscholar.org QSAR studies have been successfully applied to pyrazine derivatives to model properties like toxicity and antiproliferative activity, demonstrating the utility of this approach for this class of compounds. semanticscholar.orgresearchgate.net

Table 2: General Steps in a QSAR Modeling Study

| Step | Description | Example Techniques |

| 1. Data Set Selection | A series of compounds with measured biological activity is chosen. | A set of pyrazine derivatives with known pI50 toxicity values. researchgate.net |

| 2. Molecular Structure Optimization | The 3D structure of each molecule is generated and its geometry is optimized. | DFT methods (e.g., B3LYP/6-31G(d)). researchgate.net |

| 3. Descriptor Calculation | A variety of molecular descriptors (electronic, topological, etc.) are calculated. | HOMO/LUMO energies, dipole moment, surface area. semanticscholar.org |

| 4. Model Development | A statistical method is used to create a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Artificial Neural Networks (ANN). semanticscholar.org |

| 5. Model Validation | The model's predictive power is tested using internal and external validation techniques. | Cross-validation (Q²), prediction for a test set of compounds. nih.gov |

Monte Carlo Simulations

Monte Carlo (MC) simulations represent a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular science, these simulations are a powerful tool for studying the statistical mechanics of a system, such as a molecule or a collection of molecules. By generating a large number of random configurations of the system and evaluating their energies, MC simulations can predict equilibrium properties like temperature, pressure, and average energy, as well as the spatial arrangement of molecules in liquids or solids.

For a molecule like this compound, Monte Carlo simulations could be employed to investigate various phenomena. For instance, simulations could model the behavior of this compound in different solvents, predicting its solvation structure and thermodynamic properties. This would be valuable for understanding its solubility and reactivity in different chemical environments. Furthermore, MC methods can be used to study the adsorption of this compound onto surfaces or its partitioning between different phases, which is relevant for its application in materials science or as a flavor compound.

While specific Monte Carlo simulation studies focused exclusively on this compound are not extensively documented in the literature, the principles of the method are broadly applicable. Such studies on related pyrazine derivatives often explore their conformational landscapes and intermolecular interactions, providing a framework for how this compound would be theoretically investigated.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the non-covalent interactions that govern how molecules pack together in a crystal is fundamental to crystal engineering and materials science. Hirshfeld surface analysis is a modern computational tool that provides a unique way to visualize and quantify these intermolecular interactions within a crystalline environment. researchgate.net This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal.

The Hirshfeld surface itself is generated based on the distances from the surface to the nearest atom inside the surface (di) and the nearest atom outside the surface (de). These distances are normalized by the van der Waals radii of the respective atoms to create a property called the normalized contact distance (dnorm). The dnorm surface is color-coded to highlight different types of intermolecular contacts:

Red spots indicate contacts that are shorter than the sum of the van der Waals radii, representing close intermolecular interactions, typically hydrogen bonds.

White areas represent contacts approximately equal to the van der Waals radii.

Blue regions show contacts that are longer than the van der Waals radii, indicating weaker or no significant interactions.

In addition to the 3D dnorm map, Hirshfeld analysis produces 2D "fingerprint plots," which are scatter plots of di versus de. These plots provide a quantitative summary of all the intermolecular contacts in the crystal. Each type of interaction (e.g., H···H, C···H, S···H) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the surface into contributions from different atomic pairs. tandfonline.com

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various intermolecular interactions that stabilize its crystal structure. Based on studies of other sulfur-containing heterocyclic compounds and pyrazine derivatives, several key interactions would be expected. mdpi.commdpi.com

Table 1: Predicted Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Description | Predicted Contribution |

| H···H | Interactions between hydrogen atoms on adjacent molecules. These are typically the most abundant contacts. | High |

| S···H / H···S | Hydrogen bonds involving the sulfur atom of the thiol group and hydrogen atoms on neighboring molecules. tandfonline.com | Significant |

| N···H / H···N | Hydrogen bonds involving the nitrogen atoms of the pyrazine ring and hydrogen atoms on adjacent molecules. nih.gov | Significant |

| C···H / H···C | Weak hydrogen bonds involving the carbon atoms of the pyrazine ring and methyl group. | Moderate |

| π···π Stacking | Interactions between the aromatic pyrazine rings of adjacent molecules. These are indicated by characteristic flat regions in the shape index and curvedness surfaces. tandfonline.com | Possible |

| S···S | Interactions between sulfur atoms of neighboring molecules. | Possible |

Further analysis using properties mapped onto the Hirshfeld surface, such as the shape index and curvedness , can provide more detailed information. The shape index is sensitive to the shape of the surface, with red and blue triangles indicating concave and convex regions, respectively, which are characteristic of π-stacking. Curvedness shows the degree of curvature on the surface, with large, flat green areas also being indicative of planar stacking. researchgate.net

By quantifying the relative contributions of these different intermolecular forces, Hirshfeld surface analysis provides a detailed picture of the supramolecular architecture of this compound, offering insights that are difficult to obtain through experimental methods alone. nih.gov

Role and Formation Pathways in Complex Chemical Systems

Contribution to Aroma and Flavor Development in Processed Foods

3-Methylpyrazine-2-thiol and its derivatives are potent contributors to the sensory profiles of many cooked and roasted foods. The pyrazine (B50134) ring system, particularly when substituted with sulfur-containing functional groups, is responsible for characteristic nutty, meaty, and roasted aromas. The commercially utilized flavor ingredient is often the more stable S-methylated derivative, 2-methyl-3-(methylthio)pyrazine (B1346595), which provides a roasted almond, hazelnut, and meaty odor profile. nih.gov This compound is described as having aromas of stir-fried almonds, sesame, peanut, and the fishy smell of shellfish. mdpi.com

The flavor characteristics of sulfur-substituted pyrazines are highly sought after in the food industry. They are used as flavoring agents in a variety of products, including baked goods, nuts, and meat products, to impart or enhance desirable roasted and savory notes. nih.govmdpi.com

Table 1: Aroma Profiles of Selected Pyrazine Derivatives.

Pyrazines are hallmark products of the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the thermal processing of food. nih.gov This reaction generates a complex pool of intermediates that ultimately determines the flavor and color of the final product. youtube.com The formation of this compound, specifically, requires the presence of sulfur-donating precursors within the food matrix.

The primary sulfur source for the formation of pyrazine thiols is the amino acid cysteine. acs.org During the Maillard reaction, hydrogen sulfide (B99878) (H₂S), a degradation product of cysteine, can react with pyrazine intermediates. nih.gov The formation pathway involves the reaction of α-aminocarbonyl compounds, generated from the condensation of dicarbonyls with amino compounds, to form a dihydropyrazine (B8608421) intermediate. researchgate.netresearchgate.net This reactive intermediate can then incorporate sulfur.

Targeted addition of precursors can manipulate flavor formation. Studies have shown that adding specific amino acids to a food matrix, such as a potato-based dough, can promote the formation of key trisubstituted pyrazines and enhance the desired "baked" flavor profile. youtube.com The type and combination of amino acids present significantly influence the final distribution of pyrazines. perfumerflavorist.com

For instance, in roasted foods, the nutty and meaty notes of sulfur-containing pyrazines combine with other classes of compounds. Different amino acid precursors lead to different pyrazine profiles; glutamic acid tends to produce more methylpyrazine and ethylpyrazine, while lysine (B10760008) yields more 2,6-dimethylpyrazine (B92225) and 2-ethyl-5-methylpyrazine. perfumerflavorist.com The combination of these various pyrazines, along with compounds like furfuryl thioacetate (B1230152) (sulfurous) and 2-acetyl-3-ethylpyrazine (B160245) (nutty), creates a complex and desirable roasted flavor. perfumerflavorist.com The interaction of these volatiles can mask undesirable notes or enhance pleasant ones, highlighting the importance of the entire volatile profile in food chemistry.

Organosulfur Heterocycle Chemistry and Desulfurization Processes

This compound belongs to the class of organosulfur heterocyclic compounds. The chemistry of these molecules is of significant interest, particularly in the context of desulfurization processes vital to the petroleum industry. wikipedia.org Hydrodesulfurization (HDS) is a catalytic process used to remove sulfur from petroleum products to prevent the emission of sulfur dioxide (SO₂) upon combustion and to protect catalysts in subsequent refining steps from poisoning. wikipedia.org

The HDS process involves treating petroleum streams with hydrogen gas at high temperatures and pressures in the presence of a metal catalyst. mdpi.com Common catalysts include cobalt-molybdenum (CoMo) sulfides supported on alumina. mdpi.com The process converts organosulfur compounds into hydrocarbons and hydrogen sulfide (H₂S). wikipedia.org

While simple thiols are relatively easy to desulfurize, heterocyclic sulfur compounds like thiophenes and their derivatives are more resistant, often referred to as "refractory sulfur." google.com The reactivity of these compounds in HDS decreases as their molecular complexity and steric hindrance increase. google.com For example, dibenzothiophenes are considered among the most challenging substrates to desulfurize. wikipedia.org Although specific HDS studies on this compound are not prevalent in petroleum literature, the principles governing the desulfurization of other nitrogen- and sulfur-containing heterocycles would apply. The pyrazine ring's aromaticity and the presence of nitrogen atoms would influence its reactivity on the catalyst surface compared to simpler sulfur heterocyles like thiophene. wikipedia.org

Bioconjugation Chemistry and Novel Reaction Discoveries

The unique reactivity of molecules containing both a pyrazine core and a thiol group has led to significant interest in related structures for applications in bioconjugation. This field involves linking molecules to biological targets like proteins. While this compound itself is not the primary reagent, the pyrazine moiety plays a key role in a novel reaction involving thiols.

Recent research has unveiled the Nitrile Bis-Thiol (NBT) reaction, a highly efficient method for bioconjugation. acs.orgcas.cn This reaction involves the interaction of electron-poor heteroaryl nitriles with compounds containing two thiol groups (bis-thiols). wikipedia.orgacs.org Pyrazine-based nitriles, such as pyrazine bis-nitrile, have been identified as particularly effective reagents in this process. cas.cn

The NBT reaction pathway is explored for its potential in modifying proteins, such as antibodies. acs.org When a pyrazine nitrile reacts with a bis-thiol, which can be generated by reducing a disulfide bond in a protein, it can lead to the formation of stable, site-selective conjugates. wikipedia.orgcas.cn This reaction is versatile and offers a new tool for creating biocompatible linkages, often categorized as a "click"-type reaction due to its efficiency and specificity. wikipedia.org

The core of the NBT reaction is the formation of a tetrahedral intermediate known as an amino dithioacetal (ADTA). acs.org This transient species is formed when two thiol groups add across the carbon-nitrogen triple bond of the nitrile. wikipedia.org Generally, this reaction is reversible. acs.org

However, strategic design of the pyrazine reagent can overcome this reversibility to generate stable products. acs.orgcas.cn For instance, using a pyrazine bis-nitrile allows the amino group of the newly formed ADTA to be "trapped" by the second nitrile group through an intramolecular cyclization. cas.cn This cascade reaction results in a stable, isolable ADTA product. cas.cn This innovative approach, leveraging the pyrazine scaffold, facilitates the creation of stable, one-carbon bridges in protein modifications, such as re-bridging the disulfide bonds of an antibody fragment. nih.govcas.cn

Table 2: Components of the Nitrile Bis-Thiol (NBT) Reaction for Bioconjugation.

Synthesis and Characterization of Derivatives of 3 Methylpyrazine 2 Thiol

Pyrazine (B50134) Thioether Synthesis

The thiol group of 3-methylpyrazine-2-thiol serves as a versatile handle for the synthesis of various thioether derivatives. These reactions typically involve the nucleophilic attack of the thiolate anion on an electrophilic carbon atom.

Synthetic Methodologies for S-Alkylated/Arylated Derivatives

The S-alkylation of pyrazine thiols is a fundamental transformation for creating thioether derivatives. A common method involves the deprotonation of the thiol with a suitable base to form the more nucleophilic thiolate anion, which then reacts with an alkyl halide in a nucleophilic substitution reaction. For instance, 2-methyl-3-(methylthio)pyrazine (B1346595) is a known derivative, found naturally in coffee aroma, indicating that S-methylation of the parent thiol is a key transformation. thegoodscentscompany.com

The general synthesis of S-alkylated derivatives can be represented by the reaction of this compound with an alkylating agent (R-X, where X is a leaving group like Br, I, or OTs) in the presence of a base.

Table 1: General Conditions for S-Alkylation of Heterocyclic Thiols

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Alkyl Halide (e.g., CH₃I) | NaH, K₂CO₃ | DMF, Acetone | 2-(Alkylthio)-3-methylpyrazine |

For S-arylation, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation, are often employed, although direct nucleophilic aromatic substitution can occur with highly activated aryl halides.

Asymmetric Synthesis of Chiral Sulfur(II) Derivatives

The synthesis of chiral sulfur compounds, such as sulfoxides, from prochiral sulfides is a significant area of asymmetric synthesis. wiley-vch.denih.gov These methods are applicable to pyrazine thioethers derived from this compound. The development of chiral sulfide (B99878) catalysts has enabled various asymmetric transformations, including halocyclizations. rsc.org

One of the most direct methods to obtain enantiomerically enriched sulfoxides is the asymmetric oxidation of the corresponding sulfide. acs.org This can be achieved using chiral oxidizing agents or, more efficiently, through catalytic processes employing a chiral catalyst and a stoichiometric oxidant. wiley-vch.denih.gov

Another sophisticated strategy involves the use of chiral auxiliaries. nih.govacs.orgacs.org For example, a prochiral sulfide can be reacted with a chiral auxiliary to form diastereomers, which are then separated. Subsequent removal of the auxiliary yields the enantiopure sulfur compound. Alternatively, enantioenriched sulfinate esters can serve as precursors, reacting with organometallic reagents to produce chiral sulfoxides with high stereospecificity. acs.org

Table 2: Approaches to Asymmetric Synthesis of Chiral Sulfoxides

| Strategy | Description | Key Reagents/Catalysts |

| Catalytic Asymmetric Oxidation | Direct oxidation of the sulfide using a chiral catalyst to induce enantioselectivity. | Chiral transition-metal complexes (e.g., Ti, V), organocatalysts. wiley-vch.deacs.org |

| Chiral Auxiliary Method | Covalent bonding of the sulfur compound to a chiral molecule to create separable diastereomers. | (R)-N-benzyl-1-phenylethanamine, Ellman's sulfinamide derivatives. nih.govacs.org |

| Enantiospecific Transformation | Starting with an enantiopure sulfur precursor, such as a sulfinate, and transforming it stereospecifically. | Enantioenriched sulfinate esters, Grignard reagents. acs.org |

Pyrazine-2-Carboxamide Derivatives

The synthesis of pyrazine-2-carboxamide derivatives often starts from precursors other than the corresponding thiol. A prevalent method involves the use of 3-chloropyrazine-2-carboxamide (B1267238) as a starting material. mdpi.comresearchgate.net This compound can be synthesized by the controlled partial hydrolysis of 3-chloropyrazine-2-carbonitrile. mdpi.com The chloro-substituted carboxamide is then subjected to nucleophilic substitution reactions, for example, aminodehalogenation with various amines, to yield a range of N-substituted pyrazine-2-carboxamide derivatives. mdpi.comresearchgate.net

Alternatively, pyrazine-2-carboxylic acids can be directly coupled with amines to form the amide bond. Modern coupling reagents facilitate this transformation under mild conditions. For example, propylphosphonic anhydride (B1165640) (T3P) has been effectively used to synthesize a novel series of pyrazine-2-carboxylic acid derivatives by coupling various substituted pyrazine-2-carboxylic acids with piperazine (B1678402) derivatives. rjpbcs.com The synthesis of the required 5-methylpyrazine-2-carboxylic acid precursor can be achieved via the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine (B89654) using an oxidizing agent like potassium permanganate. google.com

Table 3: Selected Synthetic Routes to Pyrazine-2-Carboxamides

| Starting Material | Key Reagents | Intermediate/Product | Reference |

| 3-Chloropyrazine-2-carbonitrile | H₂O₂, NaOH | 3-Chloropyrazine-2-carboxamide | mdpi.com |

| 3-Chloropyrazine-2-carboxamide | Substituted Amines, Et₃N | 3-Aminopyrazine-2-carboxamide derivatives | mdpi.comresearchgate.net |

| 5-Methylpyrazine-2-carboxylic acid | Piperazine derivative, T3P, DIPEA | (5-methylpyrazin-2-yl)(piperazin-1-yl)methanone derivatives | rjpbcs.com |

| 2,5-Dimethylpyrazine | KMnO₄ | 5-Methylpyrazine-2-carboxylic acid | google.com |

Pyrazine Thiosemicarbazide and Related Heterocyclic Derivatives

The synthesis of pyrazine thiosemicarbazides typically involves the reaction of a pyrazine carboxylic acid hydrazide with an isothiocyanate or carbon disulfide. researchgate.net These pyrazine thiosemicarbazides are valuable intermediates for the synthesis of five-membered heterocyclic rings like thiadiazoles and oxadiazoles (B1248032) through intramolecular cyclization reactions. researchgate.net

Thiadiazole Formation

Pyrazine thiosemicarbazides can undergo dehydrative cyclization to form 1,3,4-thiadiazole (B1197879) derivatives. This transformation is commonly achieved by treatment with acidic reagents. ptfarm.pl Concentrated sulfuric acid or polyphosphoric acid are effective cyclizing agents that promote the elimination of a water molecule to close the five-membered ring. ptfarm.pljocpr.com The choice of reaction conditions can be crucial, as cyclization of acylthiosemicarbazides in acidic media generally leads to 1,3,4-thiadiazoles, whereas alkaline conditions often favor the formation of 1,2,4-triazoles. ptfarm.pl

A general scheme for the synthesis of pyrazine-substituted 1,3,4-thiadiazoles starts with a pyrazine carbohydrazide, which is converted to the corresponding thiosemicarbazide. Subsequent acid-catalyzed cyclization yields the desired thiadiazole. jocpr.comresearchgate.net

Table 4: Reagents for Cyclization of Thiosemicarbazides to 1,3,4-Thiadiazoles

| Cyclizing Agent | Conditions | Reference |

| Concentrated H₂SO₄ | Heating | ptfarm.pljocpr.com |

| Polyphosphoric Acid (PPA) | Heating | ptfarm.pl |

| Phosphorus Oxychloride (POCl₃) | Reflux | jocpr.com |

| p-Toluenesulfonyl chloride (p-TsCl), TEA | NMP, Heating | researchgate.net |

Oxadiazole Formation

The conversion of pyrazine thiosemicarbazides to 1,3,4-oxadiazole (B1194373) derivatives involves a cyclization reaction that incorporates an oxygen atom and eliminates a sulfur-containing moiety, typically through a desulfurization process. A variety of reagents can effect this transformation. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) in DMSO promotes regioselective cyclization to 2-amino-1,3,4-oxadiazoles in high yields. researchgate.net Another effective method involves using potassium iodate (B108269) as an oxidant in water, which provides a greener synthetic route to these heterocyclic compounds. researchgate.net

Table 5: Reagents for Cyclization of Thiosemicarbazides to 1,3,4-Oxadiazoles

| Cyclizing/Oxidizing Agent | Conditions | Reference |

| EDC·HCl | DMSO, Heating | researchgate.net |

| Potassium Iodate (KIO₃) | Water, 60 °C | researchgate.net |

| I₂ / KI | NaOH | General method |

| Phosphorus Oxychloride (POCl₃) | Heating (can give mixtures) | researchgate.net |

Triazole Formation

The fusion of a triazole ring to the pyrazine core of this compound leads to the formation of triazolo[4,3-a]pyrazine systems. A common strategy to achieve this involves the reaction of a hydrazine (B178648) derivative with the pyrazine scaffold, followed by cyclization.

A plausible synthetic route to a triazolo[4,3-a]pyrazine derivative starting from this compound would first involve the conversion of the thiol to a more reactive leaving group, such as a methylthioether, by reaction with methyl iodide. This intermediate, 2-methyl-3-(methylthio)pyrazine, can then be reacted with hydrazine hydrate (B1144303) to form 2-hydrazinyl-3-methylpyrazine (B177841). Subsequent cyclization of the hydrazinyl pyrazine with an appropriate one-carbon synthon, such as triethyl orthoformate or an acyl chloride, would yield the desired triazolo[4,3-a]pyrazine ring system.

For instance, cyclization of 2-hydrazinyl-3-methylpyrazine with triethyl orthoacetate would be expected to yield 1,3-dimethyl- Current time information in Bangalore, IN.google.comorganic-chemistry.orgtriazolo[4,3-a]pyrazine. The general approach for the synthesis of Current time information in Bangalore, IN.google.comorganic-chemistry.orgtriazolo[4,3-a]pyrazine derivatives often starts with a 2-halopyrazine, which is converted to a 2-hydrazinylpyrazine (B104995) intermediate. mdpi.com This intermediate is then cyclized to form the triazole ring. mdpi.com

Table 1: Synthesis of a Triazole Derivative from this compound

| Starting Material | Reagents | Product |

| This compound | 1. CH₃I, Base2. N₂H₄·H₂O3. CH₃C(OEt)₃ | 1,3-Dimethyl- Current time information in Bangalore, IN.google.comorganic-chemistry.orgtriazolo[4,3-a]pyrazine |

Note: This table represents a plausible synthetic route based on established chemical principles for the formation of triazolo[4,3-a]pyrazines.

Pyrazine Organophosphorus Derivatives

The synthesis of organophosphorus derivatives of this compound can be achieved through the reaction of the thiol group with various phosphorus-containing electrophiles. These reactions typically result in the formation of thiophosphate or thiophosphonate esters.

A general method for the phosphorylation of thiols involves their reaction with a dialkyl phosphite (B83602) in the presence of a base and a halogenating agent, such as carbon tetrachloride, to generate a thiophosphate. Alternatively, reaction with a phosphonic chloride or a similar reagent can yield thiophosphonates.

For example, the reaction of this compound with diethyl phosphite in the presence of a base like triethylamine (B128534) and carbon tetrachloride would be expected to produce O,O-diethyl S-(3-methylpyrazin-2-yl) phosphorothioate. The reaction of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one with dialkyl phosphites has been shown to yield phosphonate (B1237965) adducts, indicating the feasibility of such transformations on similar heterocyclic thiol systems. ajbasweb.com

Another approach involves the lateral metalation of a methyl-substituted pyrazine followed by reaction with a chlorophosphine. For instance, 2,3-dimethylpyrazine (B1216465) can be deprotonated with n-BuLi and then reacted with diphenylchlorophosphine (Ph₂PCl) to yield 2-diphenylphosphinomethyl-3-methylpyrazine. mdpi.comresearchgate.net While this does not start from this compound, it demonstrates a method for introducing a phosphorus-containing moiety to a pyrazine ring.

Table 2: Synthesis of a Pyrazine Organophosphorus Derivative

| Starting Material | Reagent | Product |

| This compound | (EtO)₂P(O)H, CCl₄, Et₃N | O,O-Diethyl S-(3-methylpyrazin-2-yl) phosphorothioate |

Note: This table illustrates a potential synthetic pathway for an organophosphorus derivative based on general methods for thiol phosphorylation.

Other Functionalized Pyrazine-2-thiol Derivatives

The thiol group of this compound is amenable to a variety of other functionalization reactions, most notably alkylation and acylation, to produce a range of thioether and thioester derivatives.

S-Alkylation to form Thioethers:

The S-alkylation of thiols is a well-established transformation, typically achieved by reacting the thiol with an alkyl halide in the presence of a base. google.commasterorganicchemistry.com This reaction proceeds via an Sₙ2 mechanism. For this compound, treatment with an appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as sodium hydride or potassium carbonate would yield the corresponding S-alkylated pyrazine derivative. organic-chemistry.orgresearchgate.net For example, reaction with methyl iodide would produce 2-methyl-3-(methylthio)pyrazine. thegoodscentscompany.com

Table 3: Synthesis of Pyrazinyl Thioethers

| Starting Material | Alkylating Agent | Base | Product |

| This compound | Methyl Iodide | K₂CO₃ | 2-Methyl-3-(methylthio)pyrazine |

| This compound | Benzyl Bromide | NaH | 2-(Benzylthio)-3-methylpyrazine |

| This compound | Ethyl Bromoacetate | Et₃N | Ethyl 2-((3-methylpyrazin-2-yl)thio)acetate |

Note: This table provides examples of S-alkylation reactions based on general procedures for thiol alkylation.

S-Acylation to form Thioesters:

The synthesis of thioesters from thiols can be accomplished by reaction with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. organic-chemistry.orgresearchgate.net The reaction of this compound with an acyl chloride, for instance, benzoyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would lead to the formation of the corresponding S-acyl derivative, S-(3-methylpyrazin-2-yl) benzothioate. The formation of thioesters can also be achieved by reacting a thiol with a carboxylic acid using a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), often with the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Table 4: Synthesis of Pyrazinyl Thioesters

| Starting Material | Acylating Agent | Base/Coupling Agent | Product |

| This compound | Benzoyl Chloride | Pyridine | S-(3-Methylpyrazin-2-yl) benzothioate |

| This compound | Acetic Anhydride | Et₃N | S-(3-Methylpyrazin-2-yl) ethanethioate |

| This compound | Benzoic Acid | DCC, DMAP | S-(3-Methylpyrazin-2-yl) benzothioate |

Note: This table illustrates examples of S-acylation reactions based on general procedures for thioester synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Current synthetic methods for 3-methylpyrazine-2-thiol and related pyrazinethiols often involve multi-step processes with modest yields and the use of potentially hazardous reagents. The future of its synthesis lies in the development of novel, efficient, and environmentally benign methodologies. Drawing inspiration from the broader field of green chemistry, several promising research directions emerge. rasayanjournal.co.inmdpi.commdpi.comresearchgate.netnih.gov

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid and high-yield synthesis of various heterocyclic compounds, including pyrazoline and pyridine (B92270) derivatives. researchgate.netnih.gov Future work should explore the application of microwave irradiation to the synthesis of this compound, potentially reducing reaction times and improving energy efficiency. Another avenue is the use of biocatalysts, such as lipases, which have been shown to effectively catalyze the amidation of pyrazine (B50134) esters in a continuous-flow system, offering a greener alternative to traditional chemical methods. nih.gov The exploration of solvent-free reaction conditions or the use of eco-friendly solvents like ionic liquids could further enhance the sustainability of the synthesis. rasayanjournal.co.in

Moreover, the development of one-pot multicomponent reactions (MCRs) presents an attractive strategy for the streamlined synthesis of pyrazine derivatives. rasayanjournal.co.in Investigating novel MCRs that could assemble the this compound scaffold from simple, readily available precursors would be a significant step forward.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Pyrazine Derivatives

| Approach | Conventional Methods | Potential Green Chemistry Approaches |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonic irradiation |

| Catalysts | Homogeneous acid/base catalysts | Heterogeneous catalysts, Biocatalysts (e.g., enzymes) |

| Solvents | Volatile organic solvents (e.g., THF, DMF) | Green solvents (e.g., water, ionic liquids), Solvent-free conditions |

| Reaction Time | Often several hours to days | Minutes to a few hours |

| Yields | Variable, can be moderate | Often higher yields |

| Work-up | Often requires extensive purification | Simpler work-up and purification |

Elucidation of Complex Reaction Networks Involving this compound

The formation of this compound, particularly in food systems, is intricately linked to the Maillard reaction. datapdf.comnih.govresearchgate.netresearchgate.netnih.govmdpi.com While the general pathways involving the reaction of sugars, amino acids, and sulfur-containing compounds are understood, the detailed reaction network leading to this specific thiol remains to be fully elucidated. Future research should focus on identifying the key intermediates and branching points in the Maillard reaction that favor the formation of this compound over other pyrazine derivatives.

Isotope labeling studies, using precursors such as ¹³C-labeled sugars or ¹⁵N-labeled amino acids, can be powerful tools to trace the origins of the carbon and nitrogen atoms in the final molecule. datapdf.com By analyzing the isotopic distribution in the products, a more precise map of the reaction pathways can be constructed. Furthermore, investigating the impact of various food matrix components, such as peptides and proteins, on the formation of this compound is crucial, as these macromolecules can significantly influence the course of the Maillard reaction. nih.govnih.gov Understanding these complex interactions will be key to controlling and optimizing the formation of this desirable flavor compound in food processing.

Advanced Analytical Strategies for Trace Analysis in Challenging Matrices

The potent nature of this compound means it often exerts its sensory impact at very low concentrations. Therefore, the development of highly sensitive and selective analytical methods for its trace analysis in complex matrices like coffee, roasted meats, and other food products is paramount. researchgate.netresearchgate.netnih.govnih.govmdpi.com